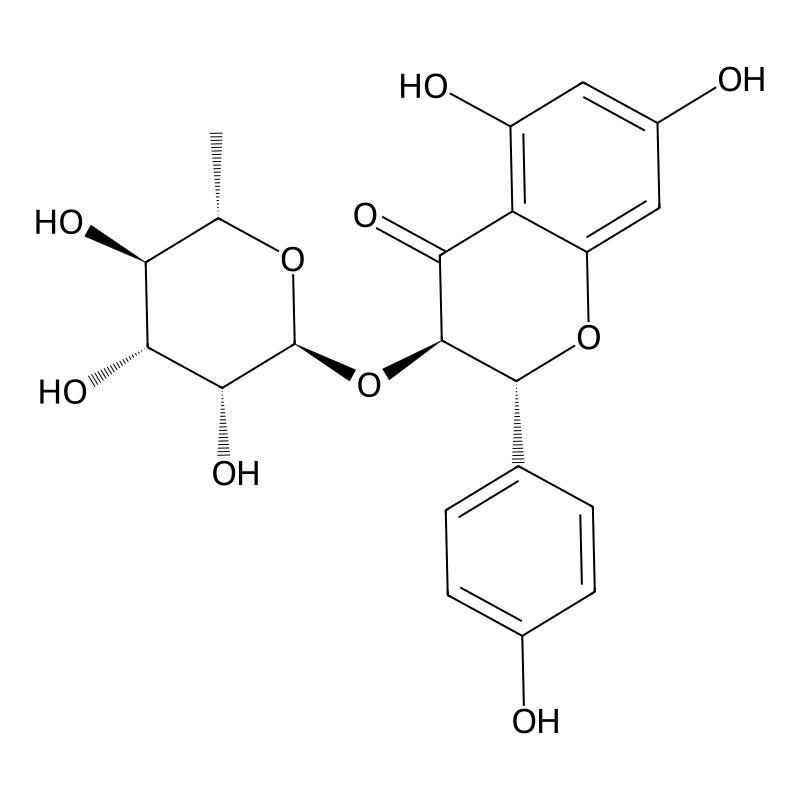

Engeletin

Content Navigation

Many researchers encounter batch variability and cytotoxic solvent requirements when using taxifolin (aglycone) in aqueous biological assays. Engeletin, the 3-O-α-L-rhamnoside of taxifolin, resolves these limitations through its glycosidic bond, enabling stable, filterable solutions without DMSO.

- Achieves clear aqueous formulations for cell culture and in vivo dosing at reproducible concentrations.

- Validated inhibitor of the TLR4/NF-κB pathway, providing defined mechanistic control over inflammatory models.

- Consistent purity profile (>98% HPLC) ensures batch-to-batch reliability for ADME and pharmacokinetic studies.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Engeletin is a naturally occurring dihydroflavonol, specifically the 3-O-α-L-rhamnoside of taxifolin (also known as dihydroquercetin). As a member of the flavonoid class, it is recognized for a range of biological activities, including antioxidant and anti-inflammatory properties. Unlike its aglycone, taxifolin, the presence of the rhamnose sugar moiety at the 3-position critically alters its physicochemical properties, which is a key consideration for its procurement and application in experimental and formulation contexts.

Research Fit

Substituting Engeletin with its aglycone, taxifolin, or its stereoisomer, astilbin, is often unviable due to significant differences in their molecular properties. The glycosidic bond and specific stereochemistry of Engeletin are not trivial features; they directly govern aqueous solubility, stability, and bioavailability. For instance, the poor water solubility of taxifolin is a well-documented limitation for its use in aqueous formulations and biological media. Furthermore, these structural differences dictate the molecule's interaction with biological targets and transport proteins, meaning a switch to an analog can lead to fundamentally different pharmacokinetic profiles and downstream biological effects, compromising experimental reproducibility and formulation performance.

Substitution Risk

References

- A Review on the Pharmacological Aspects of Engeletin as Natural Compound. Drug Des Devel Ther. 2023;17:4145-4166.

- Zhang L, et al. Permeation of astilbin and taxifolin in Caco-2 cell and their effects on the P-gp. Food Chem Toxicol. 2009;47(8):2038-44.

- Guglielmo S, et al. Exploring Taxifolin Polymorphs: Insights on Hydrate and Anhydrous Forms. Pharmaceutics. 2021;13(9):1359.

Improved Aqueous Handling Characteristics Over the Aglycone Taxifolin

A primary procurement driver for Engeletin is its improved utility in aqueous systems compared to its aglycone, taxifolin. Taxifolin is characterized by low water solubility, approximately 1.2 mg/mL, which severely limits its bioavailability and complicates the preparation of aqueous stock solutions for in vitro assays. In contrast, Engeletin's glycoside structure confers enhanced aqueous compatibility, enabling it to be solubilized directly in heated normal saline for in vivo administration, a task challenging for the parent aglycone without co-solvents.

| Evidence Dimension | Aqueous Solubility / Processability |

| Target Compound Data | Solubilizes in heated normal saline for in vivo use. |

| Comparator Or Baseline | Taxifolin (aglycone): Equilibrium solubility of ~1.2 mg/mL in water. |

| Quantified Difference | Qualitatively significant improvement in handling for aqueous biological and formulation media. |

| Conditions | Aqueous media (water, saline) at physiological-relevant temperatures. |

This enables the creation of formulations and experimental solutions with reduced reliance on organic solvents like DMSO, minimizing potential artifacts in sensitive biological systems.

vs 26.7 μM (astilbin)

vs 2.48 μM (quercetin)

Defined In Vivo Efficacy via Targeted Inhibition of the TLR4/NF-κB Inflammatory Pathway

Beyond generic antioxidant activity, Engeletin has demonstrated specific, potent anti-inflammatory effects in a validated in vivo model. In mice with lipopolysaccharide (LPS)-induced endometritis, intraperitoneal administration of Engeletin at doses of 25, 50, and 100 mg/kg significantly suppressed the activation of the TLR4-mediated NF-κB signaling pathway. This led to a marked reduction in inflammatory mediators such as iNOS and COX-2. This evidence of a specific mechanism of action provides a clear rationale for selecting Engeletin over less-characterized flavonoids for research targeting this pathway.

| Evidence Dimension | Inhibition of NF-κB pathway activation in vivo |

| Target Compound Data | Significant, dose-dependent reduction of inflammatory markers at 25-100 mg/kg. |

| Comparator Or Baseline | LPS-treated control group (no compound). |

| Quantified Difference | Markedly reduces LPS-increased myeloperoxidase activity and production of iNOS and COX-2. |

| Conditions | LPS-induced endometritis mouse model; intraperitoneal injection. |

This provides confidence in using Engeletin as a specific tool compound to probe the NF-κB pathway in vivo, a level of evidence not available for many generic flavonoid analogs.

Astilbin: pH/temp-dependent degradation

Distinct Intestinal Permeability Profile Compared to its Aglycone Taxifolin

The intestinal absorption of Engeletin is mechanistically distinct from its aglycone, taxifolin. Experimental data shows taxifolin has low apparent permeability (Papp) in Caco-2 cell models, with evidence that its transport is limited by efflux pumps like P-glycoprotein. While Engeletin also exhibits low overall bioavailability, its transport is governed by the properties of a larger, glycosylated molecule, making it a more relevant substrate for studying the specific absorption pathways of flavonoid glycosides. The choice between the two depends on whether the research goal is to study aglycone or glycoside pharmacokinetics.

| Evidence Dimension | Apparent Permeability (Papp) in Caco-2 model |

| Target Compound Data | Characterized by low bioavailability in vivo, indicative of low permeability. |

| Comparator Or Baseline | Taxifolin & Astilbin: Low Papp values; secretory direction Papp > absorptive direction Papp, suggesting active efflux. |

| Quantified Difference | Mechanistically distinct transport profiles (aglycone vs. glycoside). |

| Conditions | In vitro Caco-2 human intestinal cell monolayer model. |

This distinction is critical for pharmacokinetic studies, justifying the procurement of Engeletin specifically for research on the absorption and metabolism of dietary flavonoid glycosides.

vs astilbin 316 μg/mL (moderate)

Quercetin IC50 1.25 μg/mL

Aqueous Formulations for Cell-Based Assays and Cosmetics

For developing clear, stable aqueous solutions for cell culture media or cosmetic serums. Engeletin's enhanced handling properties in aqueous buffers allow for higher, more reproducible concentrations without the use of potentially cytotoxic organic solvents required for its aglycone, taxifolin.

In Vivo Models of Inflammation Targeting the NF-κB Pathway

As a well-characterized tool compound for in vivo studies investigating inflammatory conditions. Its demonstrated ability to specifically inhibit the TLR4/NF-κB pathway at defined doses provides a reliable basis for mechanistic research that would be less certain with a generic antioxidant.

Pharmacokinetic Studies of Flavonoid Glycoside Transport

For ADME and pharmacokinetic research focused on differentiating the intestinal absorption, metabolism, and efflux mechanisms of flavonoid glycosides versus their aglycones. Engeletin serves as a precise substrate for investigating these glycoside-specific pathways.

Application Fit

References

- Guglielmo S, et al. Exploring Taxifolin Polymorphs: Insights on Hydrate and Anhydrous Forms. Pharmaceutics. 2021;13(9):1359.

- Wu H, et al. Engeletin Alleviates Lipopolysaccharide-Induced Endometritis in Mice by Inhibiting TLR4-mediated NF-κB Activation. J Agric Food Chem. 2016;64(31):6171-8.

- Zhang L, et al. Permeation of astilbin and taxifolin in Caco-2 cell and their effects on the P-gp. Food Chem Toxicol. 2009;47(8):2038-44.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

2: Pacheco AGM, Branco A, Câmara CA, Silva TMS, Silva TMG, de Oliveira AP, Santos ADDC, Dutra LM, Rolim LA, de Oliveira GG, Mendonça JN, Lopes NP, Almeida JRGDS. Identification of flavonoids in Hymenaea martiana Hayne (Fabaceae) by HPLC-DAD-MS(n) analysis. Nat Prod Res. 2019 Oct 8:1-6. doi: 10.1080/14786419.2019.1672062. [Epub ahead of print] PubMed PMID: 31592691.

3: Tian Q, Wang G, Zhang Y, Zhang F, Yang L, Liu Z, Shen Z. Engeletin inhibits Lipopolysaccharide/d-galactosamine-induced liver injury in mice through activating PPAR-γ. J Pharmacol Sci. 2019 Jul;140(3):218-222. doi: 10.1016/j.jphs.2019.06.011. Epub 2019 Jul 19. PubMed PMID: 31473044.

4: Xie J, Li L, Shi Y, Chen R, Liu G, Wang M, Zheng M, Zhang N. Simultaneous ultra-performance liquid chromatography-tandem mass spectrometry determination of six components in rat plasma after oral administration of Smilacis glabrae Roxb. extract. Biomed Chromatogr. 2019 Aug 15:e4680. doi: 10.1002/bmc.4680. [Epub ahead of print] PubMed PMID: 31415097.

5: Liang G, Nie Y, Chang Y, Zeng S, Liang C, Zheng X, Xiao D, Zhan S, Zheng Q. Protective effects of Rhizoma smilacis glabrae extracts on potassium oxonate- and monosodium urate-induced hyperuricemia and gout in mice. Phytomedicine. 2019 Jun;59:152772. doi: 10.1016/j.phymed.2018.11.032. Epub 2018 Nov 24. PubMed PMID: 31005813.

6: Jiang X, Chen L, Zhang Z, Sun Y, Wang X, Wei J. Protective and Therapeutic Effects of Engeletin on LPS-Induced Acute Lung Injury. Inflammation. 2018 Aug;41(4):1259-1265. doi: 10.1007/s10753-018-0773-z. PubMed PMID: 29704150.

7: Guo W, Dong H, Wang D, Yang B, Wang X, Huang L. Separation of Seven Polyphenols from the Rhizome of Smilax glabra by Offline Two Dimension Recycling HSCCC with Extrusion Mode. Molecules. 2018 Feb 24;23(2). pii: E505. doi: 10.3390/molecules23020505. PubMed PMID: 29495285; PubMed Central PMCID: PMC6017728.

8: Ye W, Chen R, Sun W, Huang C, Lin X, Dong Y, Wen C, Wang X. Determination and pharmacokinetics of engeletin in rat plasma by ultra-high performance liquid chromatography with tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2017 Aug 15;1060:144-149. doi: 10.1016/j.jchromb.2017.06.018. Epub 2017 Jun 10. PubMed PMID: 28622617.

9: Zou W, Zhou H, Hu J, Zhang L, Tang Q, Wen X, Xiao Z, Wang W. Rhizoma Smilacis Glabrae inhibits pathogen-induced upper genital tract inflammation in rats through suppression of NF-κB pathway. J Ethnopharmacol. 2017 Apr 18;202:103-113. doi: 10.1016/j.jep.2017.02.034. Epub 2017 Feb 24. PubMed PMID: 28238827.

10: Wu H, Zhao G, Jiang K, Li C, Qiu C, Deng G. Engeletin Alleviates Lipopolysaccharide-Induced Endometritis in Mice by Inhibiting TLR4-mediated NF-κB Activation. J Agric Food Chem. 2016 Aug 10;64(31):6171-8. doi: 10.1021/acs.jafc.6b02304. Epub 2016 Jul 28. PubMed PMID: 27411287.

11: Du HZ, He XC, Nong H, Dong LS, Chen HB, Cai J, Li M. [UPLC and HPLC analysis on contents of astilbin and engeletin in dong medicine "sunl gaems" of Guizhou origin by QAMS]. Zhongguo Zhong Yao Za Zhi. 2015 Aug;40(15):3115-20. Chinese. PubMed PMID: 26677720.

12: Itharat A, Srikwan K, Ruangnoo S, Thongdeeying P. Anti-Allergic Activities of Smilax glabra Rhizome Extracts and Its Isolated Compounds. J Med Assoc Thai. 2015 Apr;98 Suppl 3:S66-74. PubMed PMID: 26387391.

13: Gu WY, Li N, Leung EL, Zhou H, Yao XJ, Liu L, Wu JL. Rapid identification of new minor chemical constituents from Smilacis Glabrae Rhizoma by combined use of UHPLC-Q-TOF-MS, preparative HPLC and UHPLC-SPE-NMR-MS techniques. Phytochem Anal. 2015 Nov-Dec;26(6):428-35. doi: 10.1002/pca.2577. Epub 2015 Jul 17. PubMed PMID: 26183111.

14: Xu S, Shang MY, Liu GX, Xu F, Li FC, Wang X, Cai SQ. [Simultaneous determination of seven bioactive constituents in Smilacis Glabrae Rhizoma by high-performance liquid chromatography]. Zhongguo Zhong Yao Za Zhi. 2015 Feb;40(3):469-79. Chinese. PubMed PMID: 26084172.

15: Dai W, Zhao W, Gao F, Shen J, Lv D, Qi Y, Fan G. Simultaneous chemical fingerprint and quantitative analysis of Rhizoma Smilacis Glabrae by accelerated solvent extraction and high-performance liquid chromatography with tandem mass spectrometry. J Sep Sci. 2015 May;38(9):1466-75. doi: 10.1002/jssc.201401189. Epub 2015 Mar 25. PubMed PMID: 25678068.

16: Shi H, Liu M, Wang R, Gao B, Zhang Z, Niu Y, Yu LL. Separating four diastereomeric pairs of dihydroflavonol glycosides from Engelhardia roxburghiana using high performance counter-current chromatography. J Chromatogr A. 2015 Feb 27;1383:79-87. doi: 10.1016/j.chroma.2015.01.024. Epub 2015 Jan 16. PubMed PMID: 25620740.

17: Zhang QF, Fu YJ, Huang ZW, Shangguang XC, Guo YX. Aqueous stability of astilbin: effects of pH, temperature, and solvent. J Agric Food Chem. 2013 Dec 11;61(49):12085-91. doi: 10.1021/jf404420s. Epub 2013 Nov 25. PubMed PMID: 24255970.

18: Li YP, Li YH, Zhong JD, Li RT. Antioxidant phenolic glycoside and flavonoids from Pieris japonica. J Asian Nat Prod Res. 2013;15(8):875-9. doi: 10.1080/10286020.2013.803475. Epub 2013 Jun 25. PubMed PMID: 23796053.

19: Ruangnoo S, Jaiaree N, Makchuchit S, Panthong S, Thongdeeying P, Itharat A. An in vitro inhibitory effect on RAW 264.7 cells by anti-inflammatory compounds from Smilax corbularia Kunth. Asian Pac J Allergy Immunol. 2012 Dec;30(4):268-74. PubMed PMID: 23393906.

20: Nguyen KH, Ta TN, Pham TH, Nguyen QT, Pham HD, Mishra S, Nyomba BL. Nuciferine stimulates insulin secretion from beta cells-an in vitro comparison with glibenclamide. J Ethnopharmacol. 2012 Jul 13;142(2):488-95. doi: 10.1016/j.jep.2012.05.024. Epub 2012 May 23. PubMed PMID: 22633982.

Explore Compound Types